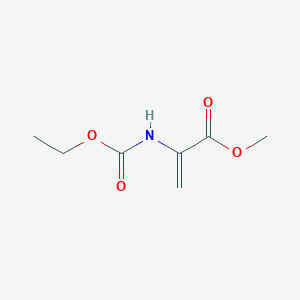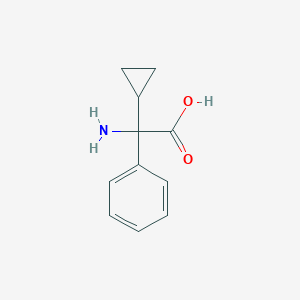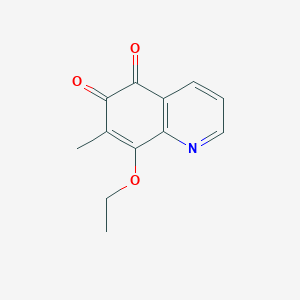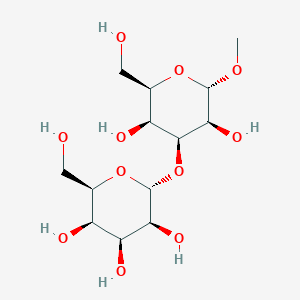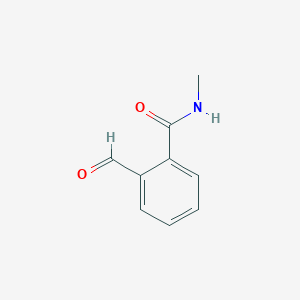![molecular formula C5H8N4 B039368 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine CAS No. 123291-54-3](/img/structure/B39368.png)
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine
Overview
Description
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine is a heterocyclic compound with significant biological potential. It is known for its role as a modulator of sigma-receptors, an inhibitor of beta-secretase-1, and cytochrome Cyp8b1. Additionally, it possesses antiviral activity and is used in the treatment of herpes and viral hepatitis B. This compound also exhibits antitumor activity .
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine compounds have shown high biological potential . They have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
The interaction of this compound with its targets results in significant changes in the biological system. For instance, as inhibitors of BACE-1, these compounds can prevent the formation of β-amyloid plaques, a key factor in the development of Alzheimer’s disease . As modulators of σ-receptors, they can influence neurological and psychiatric disorders .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to its multiple targets. For example, by inhibiting BACE-1, it can affect the amyloidogenic pathway in Alzheimer’s disease . By modulating σ-receptors, it can influence various neurotransmitter systems and cellular signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, its antiviral activity could be due to its ability to interfere with viral replication . Its antitumor activity could be related to its ability to modulate cell signaling pathways involved in cell proliferation and apoptosis .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine interacts with various enzymes and proteins. It acts as a modulator of σ-receptors, which are a type of protein that plays a role in signal transmission in the nervous system . It also inhibits the enzyme β-secretase-1 (BACE-1), which is involved in the production of beta-amyloid peptide, a substance that accumulates in the brains of people with Alzheimer’s disease . Furthermore, it inhibits cytochrome Cyp8b1, an enzyme involved in the metabolism of cholesterol .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by modulating signal transmission in the nervous system through its interaction with σ-receptors . It also impacts gene expression by inhibiting the enzyme BACE-1, thereby reducing the production of beta-amyloid peptide . Additionally, it affects cellular metabolism by inhibiting the enzyme cytochrome Cyp8b1, which plays a role in cholesterol metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to σ-receptors, thereby modulating their activity . It inhibits the enzymes BACE-1 and cytochrome Cyp8b1, leading to a decrease in the production of beta-amyloid peptide and a change in cholesterol metabolism, respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the enzyme cytochrome Cyp8b1, which is involved in the metabolism of cholesterol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine typically involves the sequential formation of 1,2,3-triazole and pyrazine rings. One common method is the reaction of azides with acetylenedicarboxylic acid ester, yielding 1,2,3-triazoles. After removing the Boc protection from the amine group, lactam cyclization forms triazolopyrazines . Another method involves Ru-catalyzed 1,3-dipolar cycloaddition of azide to alkyne, followed by intramolecular alkylation .
Industrial Production Methods: Industrial production methods for this compound often utilize intramolecular azide-alkyne cycloaddition. For example, heating protected amine in PhMe under reflux can afford triazolopyrazine. Cu-catalyzed intramolecular cyclization is also a known method, where cyclization of amine in the presence of CuSO4 and Na ascorbate catalyst system is described .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acetylenedicarboxylic acid ester, azides, and catalysts such as Ru and Cu. Reaction conditions often involve heating under reflux or using catalyst systems like CuSO4 and Na ascorbate .
Major Products Formed: The major products formed from these reactions include triazolopyrazines and their derivatives. For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which further cyclize to form triazolopyrazines .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology and medicine, it serves as a modulator of sigma-receptors, an inhibitor of beta-secretase-1, and cytochrome Cyp8b1. It also exhibits antiviral activity, making it useful in the treatment of herpes and viral hepatitis B. Additionally, it has antitumor properties and is being researched for its potential in cancer treatment .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines and their derivatives. These compounds share a similar triazole-pyrazine core structure and exhibit comparable biological activities .
Uniqueness: What sets 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine apart is its specific interaction with sigma-receptors, beta-secretase-1, and cytochrome Cyp8b1, which contributes to its unique antiviral and antitumor properties .
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGROKBRJVWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123291-54-3 | |
| Record name | 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to access 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?
A1: Recent research highlights two primary synthetic routes for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines:
- Palladium-copper catalyzed synthesis: This method utilizes readily available starting materials and enables rapid access to 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines and their ring-fused analogs. []
- Intramolecular 'click' chemistry: This approach utilizes α-amino acid derivatives and proceeds under mild conditions, often without requiring additional purification steps. []
Q2: Are there advantages to using one synthetic method over the other?
A2: The choice of method depends on the desired substitution pattern and reaction scale. The palladium-copper catalyzed route is advantageous for synthesizing 3-aryl substituted derivatives and offers potential for large-scale synthesis. [] The 'click' chemistry approach is particularly suitable for preparing chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines derived from α-amino acids and benefits from mild reaction conditions and simplified purification. []
Q3: Have any specific biological activities been reported for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?
A3: While the provided research focuses on synthetic methodologies, one study suggests the potential of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine as a new scaffold for developing heat shock protein 90 (HSP90) inhibitors. [] Further investigation is necessary to explore this potential and elucidate the structure-activity relationships governing HSP90 inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


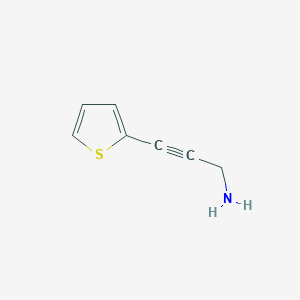
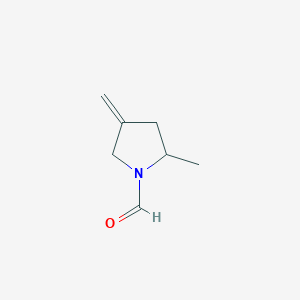
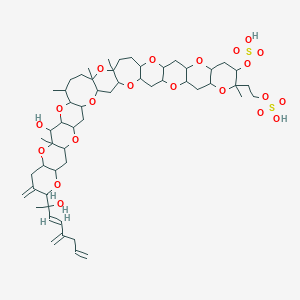
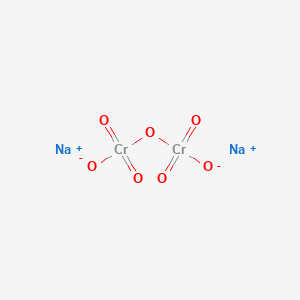

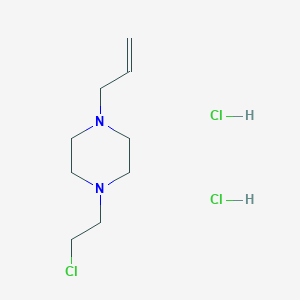
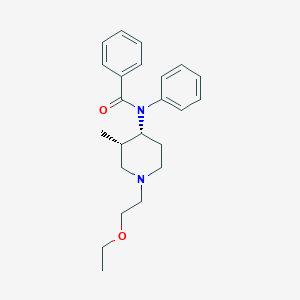
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
